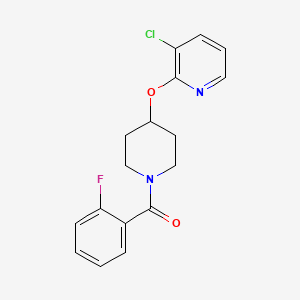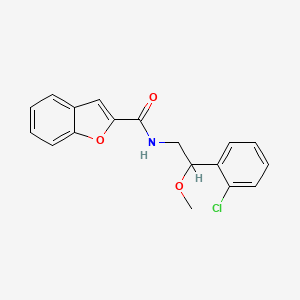
N-(2-(2-chlorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-chlorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives has been reported in literature . A series of substituted benzofuran-2-carboxamide derivatives were synthesized and evaluated for anti-plant pathogenic fungal activity . The synthesis involved the use of commercial reagents and was monitored using analytical thin-layer chromatography .Molecular Structure Analysis
The molecular formula of “this compound” is C15H10ClNO2 . The 1H-NMR spectrum of the compound has been recorded, providing information about its molecular structure .Chemical Reactions Analysis
Benzofuran-2-carboxamide derivatives have been shown to exhibit good antifungal activity against four plant pathogenic fungi . This suggests that these compounds can interact with biological targets and exert a pharmacological effect.Physical And Chemical Properties Analysis
The compound forms white crystals . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antioxidant Activities
A study on novel benzofuran-2-carboxamide derivatives, including structures related to N-(2-(2-chlorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide, has shown promising neuroprotective and antioxidant effects. These derivatives were synthesized and tested for their ability to protect against NMDA-induced excitotoxic neuronal cell damage and to scavenge free radicals. Compounds with specific substitutions demonstrated potent neuroprotective actions comparable to known NMDA antagonists and exhibited significant antioxidant activities, highlighting their potential in the development of therapeutic agents for neurodegenerative disorders (Jungsook Cho et al., 2015).
β-Amyloid Aggregation Inhibition
Another study focused on the synthesis of a benzofuran derivative with potential as a β-amyloid aggregation inhibitor, a key factor in Alzheimer's disease. The compound synthesized showed potency in inhibiting β-amyloid aggregation, suggesting its utility in Alzheimer's disease research and therapy (H. Choi et al., 2003).
Efficient Synthesis Methodology
Research into the synthesis of benzofuran-2-carboxamides, including those similar to this compound, has led to the development of a microwave-assisted multicomponent protocol. This method enhances the efficiency of producing such compounds, which is beneficial for drug discovery and development processes (Paolo Vincetti et al., 2016).
Supramolecular Packing Motifs
Investigations into the structural aspects of benzofuran derivatives have revealed new supramolecular packing motifs. These findings contribute to the understanding of how such compounds can be utilized in the design of materials with specific properties, potentially impacting materials science and nanotechnology (M. Lightfoot et al., 1999).
Wirkmechanismus
Target of action
Many bioactive aromatic compounds, like “N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide”, could potentially bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The interaction of the compound with its targets could lead to a variety of biological activities. For instance, some indole derivatives (which have a similar aromatic structure) have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, it might influence the pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, it might inhibit the growth of cancer cells, suppress inflammation, prevent viral replication, etc .
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17(13-7-3-4-8-14(13)19)11-20-18(21)16-10-12-6-2-5-9-15(12)23-16/h2-10,17H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPERYXXAGNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




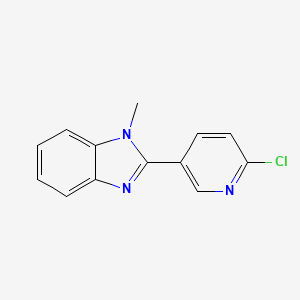
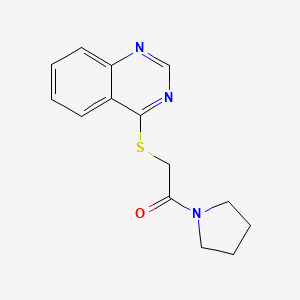

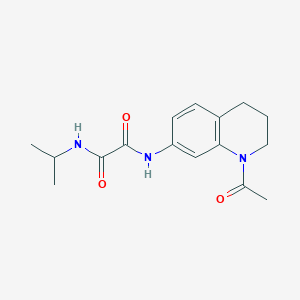
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)


